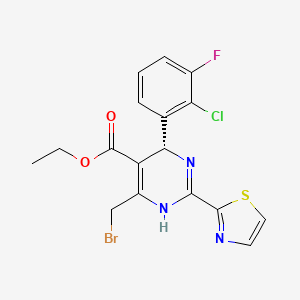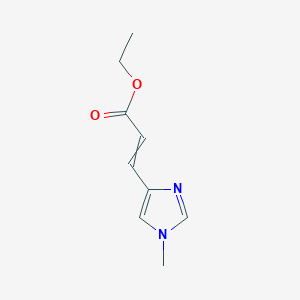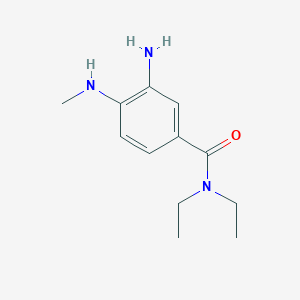
Phenylmercuritriethanolammonium lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmercuritriethanolammonium lactate is a complex chemical compound that combines the properties of an amino alcohol, a hydroxy acid, and an organomercury compound. This unique combination of functional groups makes it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by the addition of ethylene glycol. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is formed. The resulting compound is then reacted with lactic acid to form the 2-hydroxypropanoate ester. Finally, phenylmercury acetate is introduced to form the phenylmercury(1+) complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes continuous monitoring of reaction parameters and the use of catalysts to enhance reaction rates. The final product is purified using techniques such as distillation and crystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenylmercuritriethanolammonium lactate undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The phenylmercury group can be reduced to form elemental mercury and phenyl groups.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces elemental mercury and phenyl groups.
Substitution: Produces substituted amino alcohols and esters.
Aplicaciones Científicas De Investigación
Phenylmercuritriethanolammonium lactate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.
Mecanismo De Acción
The compound exerts its effects through multiple pathways:
Molecular Targets: The amino alcohol group interacts with enzymes and proteins, affecting their activity.
Pathways Involved: The hydroxypropanoate group participates in metabolic pathways, influencing cellular energy production. The phenylmercury group interacts with thiol groups in proteins, leading to potential antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Triethanolamine: Similar in structure but lacks the hydroxypropanoate and phenylmercury groups.
Phenylmercury Acetate: Contains the phenylmercury group but lacks the amino alcohol and hydroxypropanoate groups.
Lactic Acid: Contains the hydroxypropanoate group but lacks the amino alcohol and phenylmercury groups.
Uniqueness
Phenylmercuritriethanolammonium lactate is unique due to its combination of functional groups, which imparts a wide range of chemical reactivity and potential applications. The presence of the phenylmercury group also adds antimicrobial properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
23319-66-6 |
|---|---|
Fórmula molecular |
C15H25HgNO6 |
Peso molecular |
515.95 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxypropanoate;phenylmercury(1+) |
InChI |
InChI=1S/C6H15NO3.C6H5.C3H6O3.Hg/c8-4-1-7(2-5-9)3-6-10;1-2-4-6-5-3-1;1-2(4)3(5)6;/h8-10H,1-6H2;1-5H;2,4H,1H3,(H,5,6);/q;;;+1/p-1 |
Clave InChI |
BKILWHYRLBCASZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C(=O)[O-])O.C1=CC=C(C=C1)[Hg+].C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol](/img/structure/B8297322.png)
![7-Phenyl-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B8297326.png)

![1-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-1H-indole-4-carboxylic acid methyl ester](/img/structure/B8297343.png)






![2-(But-3-ynyl)-4-fluorobenzo[d]oxazole](/img/structure/B8297385.png)



